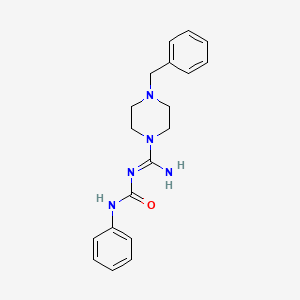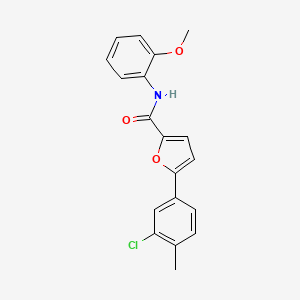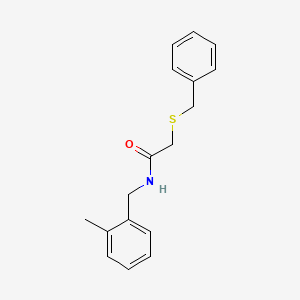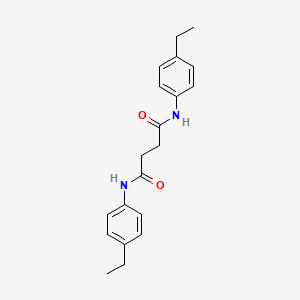
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide, also known as ABP-700, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the regulation of cellular processes. This inhibition leads to the suppression of various signaling pathways, resulting in the modulation of cellular functions.
Biochemical and physiological effects:
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has several advantages for lab experiments, including its small size and ease of synthesis. However, the compound also has limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research on N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide. One area of interest is the development of more potent and selective analogs of the compound for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its potential applications in various diseases. Finally, the development of new methods for synthesizing N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its analogs could lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide involves the reaction of aniline with benzylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with a piperazine derivative to form N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide.
Applications De Recherche Scientifique
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(1E)-1-[amino-(4-benzylpiperazin-1-yl)methylidene]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-18(22-19(25)21-17-9-5-2-6-10-17)24-13-11-23(12-14-24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOTVWWVVQRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=NC(=O)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C(=N/C(=O)NC3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(phenylcarbamoyl)piperazine-1-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)







![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)




